5-(Tert-butyl)-2-(piperazin-1-ylmethyl)oxazole
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Overview
Description
5-(Tert-butyl)-2-(piperazin-1-ylmethyl)oxazole is an organic compound with the molecular formula C12H21N3O. It features a tert-butyl group, a piperazine ring, and an oxazole ring, making it a versatile molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-2-(piperazin-1-ylmethyl)oxazole typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Group: This step involves the reaction of the oxazole intermediate with piperazine under controlled conditions.
Addition of the Tert-butyl Group:
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butyl)-2-(piperazin-1-ylmethyl)oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the oxazole ring or the piperazine group.
Reduction: Reduction reactions can target the oxazole ring, leading to different derivatives.
Substitution: Substitution reactions can occur at the tert-butyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution can introduce various substituents to the piperazine ring.
Scientific Research Applications
5-(Tert-butyl)-2-(piperazin-1-ylmethyl)oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Tert-butyl)-2-(piperazin-1-ylmethyl)oxazole involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The oxazole ring may also play a role in binding to specific sites, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-((piperazin-1-yl)methyl)piperidine-1-carboxylate: This compound shares the piperazine and tert-butyl groups but has a different core structure.
Tert-butyl 3-((piperazin-1-yl)methyl)azetidine-1-carboxylate: Similar in having the piperazine and tert-butyl groups, but with an azetidine ring instead of oxazole.
Uniqueness
5-(Tert-butyl)-2-(piperazin-1-ylmethyl)oxazole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Biological Activity
5-(Tert-butyl)-2-(piperazin-1-ylmethyl)oxazole is a compound of interest in medicinal chemistry, primarily due to its potential biological activities attributed to its structural components: an oxazole ring, a piperazine moiety, and a tert-butyl group. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features:
- Oxazole Ring : A five-membered heterocycle that contributes to the compound's reactivity and interaction with biological systems.
- Piperazine Moiety : Enhances the binding affinity to various receptors and enzymes, potentially leading to therapeutic effects.
- Tert-butyl Group : Increases lipophilicity, which may improve pharmacokinetic properties.
The biological activity of this compound is primarily linked to its interactions with biological macromolecules. These interactions can modulate enzyme activity or receptor functions, influencing various therapeutic outcomes. Studies have shown that compounds with oxazole rings often exhibit antibacterial and antifungal properties, while piperazine derivatives are known for their diverse pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance:
Compound Name | Activity | Reference |
---|---|---|
This compound | Antimicrobial potential against Gram-positive and Gram-negative bacteria | |
3,5-Dimethyl-1H-pyrazole derivatives | Antimicrobial properties | |
Piperazine derivatives with thiazole rings | Diverse pharmacological effects |
Anticancer Activity
In vitro studies have demonstrated that similar oxazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, one study found that a related compound showed an IC50 value of approximately 92.4 µM against multiple cancer cell lines including human colon adenocarcinoma and breast cancer cells .
Case Studies
- Antibacterial Properties : A study evaluated the antimicrobial efficacy of various oxazole derivatives against Staphylococcus aureus and Escherichia coli, highlighting that modifications in the oxazole structure can enhance antibacterial activity .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of oxadiazole derivatives, revealing that certain modifications led to increased apoptotic activity in cancer cells through p53 activation and caspase-3 cleavage .
Properties
Molecular Formula |
C12H21N3O |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
5-tert-butyl-2-(piperazin-1-ylmethyl)-1,3-oxazole |
InChI |
InChI=1S/C12H21N3O/c1-12(2,3)10-8-14-11(16-10)9-15-6-4-13-5-7-15/h8,13H,4-7,9H2,1-3H3 |
InChI Key |
GSTWHDLAZAMUMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CN2CCNCC2 |
Origin of Product |
United States |
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